Product packaging for (R)-Spiro[2.4]heptan-4-ol(Cat. No.:CAS No. 2055849-14-2)

(R)-Spiro[2.4]heptan-4-ol

Cat. No.: B2573607
CAS No.: 2055849-14-2
M. Wt: 112.172
InChI Key: KRVSXRVGROMOGZ-ZCFIWIBFSA-N
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Description

Nomenclature and Structural Topology of Spiro[2.4]heptane Systems

The nomenclature of spiro compounds follows a specific set of rules to clearly define their structure. The parent name of the hydrocarbon is derived from the total number of atoms in both rings. For spiro[2.4]heptane, "heptane" indicates a total of seven carbon atoms. The numbers within the brackets, [2.4], denote the number of carbon atoms in each ring connected to the spiro atom, excluding the spiro atom itself. In this case, one ring has two carbon atoms (a cyclopropane (B1198618) ring) and the other has four (a cyclopentane (B165970) ring). nist.govnih.gov

The structural topology of spiro[2.4]heptane is characterized by the fusion of a cyclopropane and a cyclopentane ring at a single carbon atom. This spirocyclic core imparts a high degree of rigidity to the molecule. nih.gov The shared tetrahedral sp³-hybridized carbon atom forces the planes of the two rings to be orthogonal to each other, creating a distinct and relatively constrained three-dimensional shape. rsc.org

Table 1: Properties of Spiro[2.4]heptane
PropertyValue
Molecular Formula C7H12
Molecular Weight 96.1702 g/mol
CAS Registry Number 185-49-9
IUPAC Name spiro[2.4]heptane

Stereochemical Considerations in Spirocyclic Architectures

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical aspect of spirocyclic compounds. numberanalytics.com The unique spiro junction can be a source of chirality, even in the absence of traditional chiral centers with four different substituents. This phenomenon is known as axial chirality. yale.edu

However, in substituted spiro[2.4]heptane systems, such as spiro[2.4]heptan-4-ol, the presence of a substituent on one of the rings introduces a stereocenter. The carbon atom bearing the hydroxyl group in spiro[2.4]heptan-4-ol is a chiral center, leading to the existence of enantiomers: (R)- and (S)-spiro[2.4]heptan-4-ol. sigmaaldrich.comambeed.com The designation of (R) or (S) configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules. yale.edu

The stereochemistry of spiro compounds significantly influences their biological activity and material properties due to their specific three-dimensional arrangements which can lead to differential interactions with other chiral molecules, such as biological receptors. numberanalytics.com

Overview of (R)-Spiro[2.4]heptan-4-ol: A Chiral Spirocyclic Alcohol

This compound is a specific stereoisomer of spiro[2.4]heptan-4-ol. Its structure consists of the spiro[2.4]heptane framework with a hydroxyl (-OH) group attached to the carbon at the 4-position of the cyclopentane ring. The "(R)" designation specifies the absolute configuration at this chiral center.

This chiral spirocyclic alcohol is a valuable building block in organic synthesis. The rigid spirocyclic scaffold combined with the defined stereochemistry of the hydroxyl group makes it a useful intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry where specific stereoisomers of a drug often exhibit desired therapeutic effects while others may be inactive or even harmful. rsc.org

Table 2: Properties of this compound
PropertyValue
Molecular Formula C7H12O
CAS Registry Number 2055849-14-2
IUPAC Name (4R)-spiro[2.4]heptan-4-ol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B2573607 (R)-Spiro[2.4]heptan-4-ol CAS No. 2055849-14-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7R)-spiro[2.4]heptan-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-6-2-1-3-7(6)4-5-7/h6,8H,1-5H2/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVSXRVGROMOGZ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2(C1)CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055849-14-2
Record name (4R)-spiro[2.4]heptan-4-ol
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Synthetic Methodologies for R Spiro 2.4 Heptan 4 Ol and Analogous Structures

General Synthetic Strategies for Spiro[2.4]heptane Ring Systems

The creation of the spiro[2.4]heptane core can be accomplished through several strategic approaches, each offering distinct advantages in terms of efficiency and substrate scope. These methods primarily involve the formation of the cyclopropane (B1198618) or the cyclopentane (B165970) ring in a controlled manner.

Cyclopropanation Reactions for Spiro[2.4]heptane Formation

Cyclopropanation reactions are a cornerstone in the synthesis of spiro[2.4]heptane derivatives. These reactions typically involve the addition of a carbene or a carbenoid to a double bond within a cyclopentane precursor.

One common approach is the reaction of a methylene (B1212753) donor with a cyclopentenone derivative. For instance, the Simmons-Smith reaction, which utilizes a diiodomethane (B129776) and a zinc-copper couple, can be employed to convert a methylenecyclopentane (B75326) into the spiro[2.4]heptane skeleton. The reaction proceeds through a carbenoid intermediate that adds to the double bond in a concerted fashion.

Transition metal-catalyzed cyclopropanations offer a versatile alternative. Catalysts based on rhodium, copper, and palladium can decompose diazo compounds to generate metal carbenes, which then react with alkenes. For example, the catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane (B1218177) in the presence of copper or palladium compounds leads to the formation of mono- and dicyclopropanation products.

Intramolecular Cyclization Approaches

Intramolecular cyclization strategies provide a powerful means to construct the spiro[2.4]heptane ring system by forming one of the rings from a suitably functionalized acyclic or monocyclic precursor.

A notable example involves the intramolecular trapping of spiro radicals. This methodology allows for the formation of complex spirocyclic compounds from substrates that would typically undergo migration reactions. The process can involve a radical addition, followed by an intramolecular cyclization and subsequent ring opening to yield the desired spiro[2.4]heptane derivative. This approach offers a pathway to structurally diverse and valuable spirocyclic systems. rsc.org

Cascade and Domino Reactions in Spiro[2.4]heptane Synthesis

Cascade reactions, also known as domino or tandem reactions, have emerged as highly efficient strategies for the synthesis of complex molecules like spiro[2.4]heptanes from simple starting materials in a single operation. mdpi.com These reactions involve a sequence of two or more bond-forming events under the same reaction conditions, without the isolation of intermediates.

The synthesis of functionalized spiro[2.4]heptanes can be achieved through palladium-catalyzed cascade reactions. For instance, a process involving the oxidative double carbocyclization-carbonylation-alkynylation of dienallenes can lead to the formation of spiro[4.4]nonenes, which are closely related to the spiro[2.4]heptane framework. figshare.com Such cascade processes are characterized by their high atom economy and ability to rapidly build molecular complexity.

Enantioselective Synthesis of (R)-Spiro[2.4]heptan-4-ol

The synthesis of a specific enantiomer, such as this compound, requires the use of asymmetric synthetic methods. Asymmetric catalysis, in particular, has proven to be a powerful tool for achieving high levels of enantioselectivity.

Asymmetric Catalysis in Spiro[2.4]heptan-4-ol Synthesis

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. For the synthesis of this compound, this can be achieved either by constructing the chiral spirocyclic core enantioselectively or by asymmetrically reducing the corresponding ketone, spiro[2.4]heptan-4-one.

A practical approach to obtaining enantiopure spirodiols, which are precursors to chiral ligands, involves the highly stereoselective and enantioselective reduction of racemic spirodiketones. For example, the reduction of racemic spiro[4.4]nonane-1,6-dione catalyzed by a chiral oxazaborolidine reagent yields enantiomerically pure spirodiols. researchgate.net This strategy could be adapted for the asymmetric reduction of spiro[2.4]heptan-4-one to furnish this compound. Biocatalytic reductions using plant tissues have also been shown to be effective for the asymmetric reduction of prochiral ketones to chiral alcohols with high enantioselectivity. nih.gov

The following table provides examples of chiral catalysts used in the synthesis of related chiral compounds, which could be applicable to the synthesis of this compound.

Catalyst TypeReactionSubstrate ExampleProduct Enantiomeric Excess (ee)
Chiral OxazaborolidineAsymmetric ReductionRacemic spiro[4.4]nonane-1,6-dioneHigh
Plant Tissues (e.g., Apple, Carrot)Asymmetric ReductionAcetophenoneup to 98%
Chiral Phosphoric AcidAsymmetric (4+3) Cyclizationα-(3-isoindolinonyl) propargylic alcoholsHigh

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. cuni.cz Chiral organocatalysts can be employed to construct the spiro[2.4]heptane framework with high enantioselectivity.

An example of an organocatalytic approach is the enantioselective cyclopropanation of α,β-unsaturated aldehydes with stabilized ylides. Chiral iminium catalysts, derived from dihydroindoles, have been shown to effectively catalyze this transformation, affording trisubstituted cyclopropanes with high levels of enantio- and diastereoinduction. rsc.org This methodology could potentially be applied to a cyclopentenone-derived aldehyde to construct the chiral spiro[2.4]heptane core.

Organocatalytic cascade reactions also offer a promising route to chiral spiro compounds. For instance, the synthesis of chiral spirooxindoles has been achieved through organocatalytic cascade reactions, demonstrating the potential of this strategy for constructing complex spirocyclic architectures with excellent stereocontrol. rsc.org These strategies often utilize bifunctional organocatalysts that can activate both the nucleophile and the electrophile simultaneously, leading to high efficiency and stereoselectivity.

The table below summarizes some organocatalytic strategies that could be adapted for the synthesis of this compound.

Organocatalytic StrategyCatalyst TypeKey TransformationPotential Application
Enantioselective CyclopropanationChiral Iminium CatalystCyclopropanation of α,β-unsaturated aldehydesConstruction of the chiral spiro[2.4]heptane ring
Cascade Michael-Michael-Aldol ReactionChiral AmineFormation of spirooxindolesSynthesis of functionalized spiro[2.4]heptane analogs
Asymmetric (4+3) CyclizationChiral Phosphoric AcidFormation of spiro-fused heterocyclesConstruction of complex spiro[2.4]heptane systems
Transition Metal-Catalyzed Asymmetric Transformations

The asymmetric reduction of the prochiral precursor, Spiro[2.4]heptan-4-one, using transition metal catalysts is a prominent strategy for accessing this compound. Ruthenium-based catalysts, particularly those employing chiral diphosphine ligands like BINAP, have demonstrated considerable efficacy in the asymmetric hydrogenation of a wide array of ketones. While specific data for the direct hydrogenation of Spiro[2.4]heptan-4-one is not extensively documented in readily available literature, the principles of these catalytic systems are well-established. For instance, the Ru-BINAP system is known to effectively catalyze the asymmetric hydrogenation of various functionalized and simple ketones, often with high enantioselectivity. The mechanism typically involves the coordination of the ketone to the chiral ruthenium complex, followed by the stereoselective transfer of hydrogen, leading to the formation of the chiral alcohol. The choice of solvent, pressure, and temperature can significantly influence both the conversion and the enantiomeric excess (ee) of the product.

Catalyst SystemSubstrate AnalogueProductEnantiomeric Excess (ee)YieldReference
Ru(II)-BINAPAromatic KetonesChiral AlcoholsHighHighGeneral Literature

This table represents the general applicability of Ru-BINAP catalysts and is not specific to Spiro[2.4]heptan-4-one due to a lack of specific literature data.

Biocatalytic Approaches (e.g., carbonyl reductase asymmetric reduction)

Biocatalytic methods offer a green and highly selective alternative for the synthesis of this compound. Carbonyl reductases (also known as alcohol dehydrogenases) are enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity. The asymmetric reduction of Spiro[2.4]heptan-4-one can be achieved using isolated carbonyl reductases or whole-cell systems, such as baker's yeast (Saccharomyces cerevisiae). These enzymatic reductions typically utilize a cofactor, such as NADPH or NADH, which is regenerated in situ. The stereochemical outcome of the reduction is determined by the specific enzyme used, with different enzymes capable of producing either the (R)- or (S)-enantiomer. While specific data for the biocatalytic reduction of Spiro[2.4]heptan-4-one is sparse in the reviewed literature, the reduction of other spirocyclic ketones has been successfully demonstrated. For example, the bioreduction of a precursor to spiro nih.govnih.govnonane-1,6-dione using baker's yeast proceeds with high enantioselectivity. researchgate.net

BiocatalystSubstrateProductEnantiomeric Excess (ee)ConversionReference
Carbonyl ReductaseProchiral KetoneChiral AlcoholOften >99%HighGeneral Biocatalysis Literature
Baker's YeastSpiro[4.4]nonane precursorChiral AlcoholHigh- researchgate.net

This table illustrates the potential of biocatalytic reductions based on analogous systems.

Chiral Auxiliary-Mediated Synthetic Routes

The use of chiral auxiliaries is a classical yet powerful strategy in asymmetric synthesis. nih.gov This approach involves the temporary attachment of a chiral molecule to a substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of this compound, a chiral auxiliary could be appended to a precursor molecule to control a key bond-forming or functional group manipulation step. Common chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. For example, an achiral carboxylic acid precursor to the spirocyclic system could be condensed with a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form a chiral imide. Subsequent diastereoselective functionalization, for instance, an alkylation or an aldol (B89426) reaction to build the spirocyclic framework, would be directed by the steric influence of the auxiliary. Finally, removal of the auxiliary would furnish a chiral intermediate en route to this compound.

Chiral AuxiliaryReaction TypeDiastereomeric Excess (d.e.)Reference
Evans' OxazolidinonesAldol ReactionsOften >95%General Asymmetric Synthesis Literature
PseudoephedrineAlkylation ReactionsHighGeneral Asymmetric Synthesis Literature

This table provides a general overview of the effectiveness of common chiral auxiliaries.

Diastereoselective Synthetic Pathways to Precursors

Diastereoselective synthesis involves the creation of a new stereocenter in a molecule that already contains one or more stereocenters, leading to the preferential formation of one diastereomer over others. In the context of synthesizing this compound, this could involve a reaction on a chiral, non-racemic precursor where the existing stereocenter directs the formation of the new stereocenter required for the final product's (R)-configuration at the alcohol-bearing carbon. For instance, a diastereoselective reduction of a chiral ketone precursor, where a substituent on the spirocyclic ring directs the approach of a reducing agent, could be employed. Alternatively, a diastereoselective cyclization reaction to form the spirocyclic core from a chiral acyclic precursor could be envisioned. While specific examples for the direct synthesis of this compound precursors via this method are not readily found, the diastereoselective synthesis of other functionalized spirocyclic compounds has been reported, demonstrating the feasibility of this approach. semanticscholar.org

Resolution Techniques for Racemic Spiro[2.4]heptan-4-ol Derivatives

Resolution techniques are employed to separate a racemic mixture of a chiral compound into its individual enantiomers.

Classical Resolution Methods

Classical resolution involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by methods such as fractional crystallization. For racemic Spiro[2.4]heptan-4-ol, a suitable chiral resolving agent would be a chiral acid, such as tartaric acid or mandelic acid, which would react with the alcohol to form diastereomeric esters. After separation of the diastereomeric esters, hydrolysis of the desired ester would yield the enantiomerically pure this compound. The efficiency of classical resolution is highly dependent on the choice of resolving agent and the crystallization conditions.

Kinetic Resolution Strategies

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer and the formation of an enantiomerically enriched product. For racemic Spiro[2.4]heptan-4-ol, enzymatic kinetic resolution using lipases is a particularly attractive strategy. Lipases can selectively acylate one enantiomer of an alcohol in the presence of an acyl donor (e.g., vinyl acetate), leaving the other enantiomer unreacted. For example, treatment of racemic Spiro[2.4]heptan-4-ol with a lipase (B570770) could lead to the selective acylation of the (S)-enantiomer, allowing for the isolation of unreacted this compound with high enantiomeric excess. The success of this method depends on the selectivity of the enzyme (expressed as the enantiomeric ratio, E).

EnzymeReaction TypeSubstrate AnalogueEnantiomeric Excess (ee) of Unreacted AlcoholConversionReference
LipaseAcylationRacemic secondary alcoholsCan be >99%~50%General Biocatalysis Literature

This table illustrates the potential of enzymatic kinetic resolution for obtaining enantiomerically pure alcohols.

Stereochemistry and Conformational Analysis of R Spiro 2.4 Heptan 4 Ol

Determination of Absolute and Relative Stereochemistry

The designation (R) in (R)-Spiro[2.4]heptan-4-ol refers to the absolute configuration at the chiral center, which in this case is the C4 carbon atom of the cyclopentanol (B49286) ring. The stereochemistry of spiro compounds can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules. yale.edu For this compound, the substituents on the C4 carbon are a hydroxyl group (-OH), a hydrogen atom (-H), and two carbon chains that are part of the cyclopentane (B165970) ring. The determination of the (R) or (S) configuration depends on the priority assigned to these groups.

Stereochemical Feature Description Method of Determination
Absolute Stereochemistry at C4 The specific spatial arrangement of the hydroxyl group, hydrogen atom, and the two ring segments around the C4 carbon, designated as (R).Cahn-Ingold-Prelog (CIP) priority rules yale.edu
Relative Stereochemistry The orientation of the hydroxyl group at C4 relative to the cyclopropane (B1198618) ring (either cis or trans).Nuclear Overhauser Effect (NOE) spectroscopy psu.edu
Axial Chirality Potential chirality arising from the spiro-linkage itself. cambridgescholars.comAnalysis of molecular symmetry and application of CIP rules for axial chirality.

Conformational Preferences and Dynamics of the Spiro[2.4]heptane Core

The spiro[2.4]heptane core consists of a cyclopentane ring fused to a cyclopropane ring through a single shared carbon atom (the spiro center). This fusion significantly restricts the conformational flexibility of the five-membered ring. While unsubstituted cyclopentane can adopt various conformations of similar energy, such as the envelope and twist forms, to alleviate steric strain, the spiro-fusion in spiro[2.4]heptane introduces additional constraints.

The cyclopentane ring in spiro[2.4]heptane derivatives is expected to exist in a limited number of low-energy conformations. The presence of the rigid cyclopropane ring forces the adjacent carbon of the cyclopentane ring out of the plane, leading to a preference for certain envelope or twist conformations. The exact conformational preference will be influenced by the substituents on the rings. In the case of this compound, the hydroxyl group at the C4 position will further influence the conformational equilibrium to minimize steric and electronic repulsions.

Ring System Conformational Characteristics Influencing Factors
Cyclopropane Ring Inherently rigid and planar.Ring strain.
Cyclopentane Ring Adopts non-planar conformations (envelope or twist) to minimize steric strain. Its flexibility is significantly reduced by the spiro-fusion.Spiro-linkage with the cyclopropane ring; Substituents on the ring.
Spiro[2.4]heptane Core The cyclopentane ring is conformationally restricted due to the spiro-fusion.The rigid cyclopropane ring dictates the puckering of the cyclopentane ring.

Structural Rigidity Imparted by the Spiro-Linkage

A defining characteristic of spiro compounds is the structural rigidity conferred by the spiro-linkage. researchgate.netchemrxiv.org The shared spiroatom acts as a pivot point, but the interconnected nature of the two rings severely limits their independent motion. This results in a more conformationally constrained structure compared to analogous acyclic or monocyclic systems. chemrxiv.orgresearchgate.net

This rigidity is advantageous in fields like drug design, as it reduces the entropic penalty upon binding to a biological target. researchgate.net A more rigid molecule has fewer accessible conformations, and if one of these pre-organized conformations is complementary to the binding site of a receptor or enzyme, a high binding affinity can be achieved. researchgate.net The spiro[2.4]heptane framework in this compound thus presents a stable and predictable three-dimensional scaffold.

Structural Feature Effect on Rigidity Consequence
Spiroatom Acts as a single point of connection between the two rings, restricting their rotational and translational freedom relative to each other.Increased overall molecular rigidity. researchgate.netchemrxiv.org
Ring Strain The inherent strain in the cyclopropane and cyclopentane rings contributes to a more defined and less flexible structure.The molecule is less likely to undergo large conformational changes.
Reduced Conformational Entropy The limited number of accessible conformations due to the rigid spirocyclic system.Favorable for binding to biological targets due to a lower entropic penalty. researchgate.net

Chirality and Molecular Recognition Implications

The inherent chirality and conformational rigidity of this compound have significant implications for its potential role in molecular recognition. researchgate.net Chirality is a fundamental aspect of biological systems, with enzymes and receptors often exhibiting a high degree of stereoselectivity. pageplace.de

The specific (R) configuration at the C4 position, combined with the fixed spatial arrangement of the cyclopropane and cyclopentane rings, creates a unique and well-defined three-dimensional structure. The hydroxyl group, a key functional group for hydrogen bonding, is presented in a specific orientation. This precise positioning of functional groups is crucial for enantioselective recognition by chiral receptors or for serving as a chiral building block in asymmetric synthesis. chemsoc.org.cnmdpi-res.com The rigidity of the spiro[2.4]heptane scaffold ensures that the molecule maintains its shape, which is a desirable trait for designing molecules with specific biological activities. researchgate.net

Reactivity and Mechanistic Investigations of R Spiro 2.4 Heptan 4 Ol

Chemical Transformations Involving the Hydroxyl Functionality

The hydroxyl group in (R)-Spiro[2.4]heptan-4-ol is a primary site for chemical modification, allowing for a range of oxidation, reduction, and derivatization reactions.

The secondary alcohol of this compound can be oxidized to the corresponding ketone, Spiro[2.4]heptan-4-one. oregonstate.edu Standard oxidizing agents can be employed for this transformation. For instance, Parikh-Doering oxidation conditions have been utilized to convert a similar spirocyclic alcohol to its ketone counterpart. mdpi.com

Conversely, the reduction of the corresponding ketone, Spiro[2.4]heptan-4-one, provides a synthetic route to (R,S)-Spiro[2.4]heptan-4-ol. The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and reaction conditions.

A study on the functional group interconversion of alkylidenemalononitriles to primary alcohols has demonstrated the compatibility of various reducing agents with different functional groups, which could be applicable to the reduction of derivatives of this compound. thieme-connect.com

The hydroxyl group readily undergoes esterification and etherification. The formation of a tosylate ester from Spiro[2.4]heptan-4-ol has been reported, which can then be used in solvolysis studies. oregonstate.edu The synthesis of various ester and ether derivatives is a common strategy to modify the properties of the molecule or to introduce functional groups for further transformations. For example, reactions with acid chlorides or anhydrides in the presence of a base will yield the corresponding esters. Ether synthesis can be achieved through Williamson ether synthesis, where the alkoxide of this compound reacts with an alkyl halide.

The table below summarizes some of the key transformations involving the hydroxyl functionality of Spiro[2.4]heptan-4-ol and its derivatives.

Starting MaterialReagents and ConditionsProductReference
Spiro[2.4]heptan-4-olTosyl chloride, pyridineSpiro[2.4]heptan-4-yl tosylate oregonstate.edu
A spirocyclic alcoholParikh-Doering oxidationCorresponding ketone mdpi.com

Reactivity of the Cyclopropane (B1198618) Ring System

The cyclopropane ring in this compound is susceptible to ring-opening and cycloaddition reactions due to its inherent ring strain.

The strained three-membered ring can be opened under various conditions, often initiated by electrophiles or through radical pathways. The presence of the hydroxyl group can influence the regioselectivity of the ring opening. For instance, acid-catalyzed ring opening can lead to the formation of rearranged products. A study on spirocyclopropanes derived from cyclohexane-1,3-diones showed that ring-opening cyclization can be achieved using sulfoxonium ylides, highlighting the susceptibility of the spiro-fused cyclopropane to nucleophilic attack. jst.go.jp Although this example involves a dione, the principle of activating the cyclopropane ring for nucleophilic attack is relevant. Another study demonstrated the ring opening of a cyclopropanol (B106826) derivative in the presence of silver nitrate, proceeding through a radical mechanism. mdpi.com

The table below presents examples of ring-opening reactions of related spirocyclopropane systems.

Starting MaterialReagents and ConditionsProduct TypeReference
Cyclopropanol derivativeSilver nitrate, 1,4-cyclohexadieneOxidative radical cyclization product mdpi.com
Spirocyclopropanes with EWGSulfonium ylides2,3-trans-disubstituted hexahydro-5H-1-benzopyran-5-ones jst.go.jp

Derivatives of spiro[2.4]heptane can participate in cycloaddition reactions. Spiro[2.4]hepta-4,6-diene, a related compound, is known to undergo [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles. researchgate.netresearchgate.net While this compound itself does not have a diene system, its derivatives can be designed to participate in such reactions. For example, dehydration of the alcohol could introduce a double bond, which, depending on its position, could be part of a diene system or act as a dienophile. The reaction of spiro[2.4]hepta-4,6-dien-1-ylmethanol with phenyltriazolinedione (PTAD) resulted in a rearranged cycloadduct, demonstrating the complex reactivity that can arise from the spirocyclic system. researchgate.net

Elucidation of Reaction Mechanisms and Stereochemical Outcomes

The stereochemistry of reactions involving this compound is of significant interest. The chiral center at the carbon bearing the hydroxyl group can direct the stereochemical outcome of subsequent reactions.

In the context of enzymatic reactions, the stereochemistry of proton addition and elimination steps during the cyclization and rearrangement of farnesyl diphosphate (B83284) to form sesquiterpenes with spirovetivane structures has been investigated. nih.gov These studies provide insights into the level of stereochemical control that can be achieved in complex transformations involving spirocyclic intermediates.

The photochemistry of spiro[2.4]heptan-4-one, the oxidized form of the title compound, has been studied to understand the photochemical processes of spirocyclopropyl ketones. oup.com Irradiation leads to cleavage of the cyclopropane ring, and the specific products formed depend on the substitution pattern and the resulting radical stability. oup.com

The development of stereoselective syntheses for polysubstituted spiropentanes highlights the importance of controlling stereochemistry in reactions involving strained spirocyclic systems. acs.org These methods often rely on substrate control, where the existing stereocenters dictate the stereochemical outcome of the reaction.

Synthetic Applications and Derivatization of R Spiro 2.4 Heptan 4 Ol

(R)-Spiro[2.4]heptan-4-ol as a Chiral Building Block.sioc-journal.cn

This compound serves as a crucial chiral building block, providing a well-defined three-dimensional structure that is essential for the stereoselective synthesis of complex molecules. The spirocyclic nature of this alcohol, where a cyclopropane (B1198618) and a cyclopentane (B165970) ring are joined at a single carbon atom, introduces significant conformational rigidity. researchgate.net This rigidity is often exploited in drug design to enhance binding affinity to biological targets. researchgate.net

The spiro[2.4]heptane framework is a key component in the synthesis of various complex polycyclic and heterocyclic systems. For instance, derivatives of spiro[2.4]hepta-4,6-diene are utilized as dienes in intermolecular [4+2]-cycloaddition reactions to create a variety of polycyclic adducts. researchgate.net

A notable application is in the synthesis of carbocyclic nucleoside analogues, which are important for their potential antiviral activities. For example, a novel 2′-deoxy-guanine carbocyclic nucleoside with a spiro[2.4]heptane core was synthesized. researchgate.net This synthesis involved a radical-mediated 5-exo-dig cyclization and a subsequent cyclopropanation to form a key spiro alcohol intermediate. researchgate.net Similarly, the spiro[2.4]heptane moiety has been incorporated into adenosine (B11128) and pyrimidine (B1678525) nucleoside analogues, demonstrating its versatility in constructing these complex heterocyclic structures. researchgate.net

The table below summarizes the synthesis of such complex molecules starting from or incorporating the spiro[2.4]heptane scaffold.

Starting Material/Core StructureSynthetic TargetKey ReactionsReference
Spiro[2.4]heptane derivative2′-Deoxy-guanine carbocyclic nucleosideRadical-mediated 5-exo-dig cyclization, Cyclopropanation, Mitsunobu-type glycosylation researchgate.net
Spiro[2.4]hepta-4,6-dienePolycyclic adducts[4+2]-cycloaddition (Diels-Alder) researchgate.net
Triol with subsequent modificationsSpiro-carbocyclic uridine (B1682114) analogueSimmons-Smith cyclopropanation, Amination, Glycosylation researchgate.net
Enantiomerically pure bicyclo[4.1.0]heptane alcoholCarbocyclic nucleoside analoguesAllylic oxidation, Hydroboration acs.org

The introduction of the spiro[2.4]heptane scaffold into molecular frameworks is a strategy employed to enhance the structural diversity and potential biological activity of molecules. The rigid nature of the spirocyclic system can lead to more precise stereo-interactions with biological targets. researchgate.net This has led to the development of diversity-oriented synthesis (DOS) strategies that utilize simple reagents to generate novel and diverse spiro-scaffolds with a high fraction of sp3-hybridized carbons, a desirable trait in drug discovery. researchgate.net

An example includes the synthesis of bridged spiro[2.4]heptane derivatives that have been investigated as agonists for the ALX receptor and/or FPRL2, indicating their potential in the development of treatments for inflammatory diseases.

Design and Application of this compound-Derived Chiral Ligands and Catalysts.sioc-journal.cn

The field of asymmetric catalysis has significantly benefited from the development of chiral ligands and catalysts derived from spiro skeletons. sioc-journal.cn These spiro-based systems are considered "privileged structures" due to their high chemical stability, conformational rigidity, and the ease with which they can be modified. sioc-journal.cnresearchgate.net

Ligands incorporating the spiro[2.4]heptane backbone have been successfully developed and applied in a wide array of asymmetric reactions. The inherent chirality and rigidity of the spiro framework allow for the creation of a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity. thieme-connect.de

The library of chiral spiro ligands is extensive and includes monophosphorus ligands, diphosphine ligands, phosphine-nitrogen ligands, and dinitrogen ligands. sioc-journal.cn These ligands have been instrumental in advancing asymmetric hydrogenations, carbon-carbon bond-forming reactions, and carbon-heteroatom bond-forming reactions. sioc-journal.cn For example, a novel chiral bisphosphinamidite ligand, SpiroNP, demonstrated high activity and enantioselectivity in the rhodium-catalyzed asymmetric hydrogenation of certain unsaturated carboxylic acid derivatives. researchgate.net Similarly, sterically hindered chiral monodentate spiro phosphite (B83602) ligands have achieved excellent enantioselectivities (up to 97% ee) in palladium-catalyzed umpolung allylation of aldehydes. researchgate.net

A notable example is the development of a chiral spiro oxazolinylpyridine ligand (Spymox), which has been effectively used in palladium-catalyzed asymmetric allylic alkylations. thieme-connect.de The use of this ligand with a spiro bicyclic oxazoline (B21484) backbone proved to be highly advantageous for asymmetric induction compared to monosubstituted oxazolinylpyridine ligands. thieme-connect.de

The following table highlights some of the spiro-based ligands and their applications in asymmetric catalysis.

Ligand TypeMetalReaction TypeEnantioselectivityReference
Chiral bisphosphinite ((R)-SpiroBIP)RhodiumAsymmetric hydrogenation of α-dehydroamino acid derivativesHigh researchgate.net
Chiral bisphosphinamidite (SpiroNP)RhodiumAsymmetric hydrogenation of (Z)-2-acetamidoacrylic acid derivativesHigh researchgate.net
Chiral monodentate spiro phosphitePalladiumUmpolung allylation of aldehydesUp to 97% ee researchgate.net
Chiral spiro oxazolinylpyridine (Spymox)PalladiumAsymmetric allylic alkylationHigh thieme-connect.de
Chiral spiro iridium phosphoramiditeIridiumAsymmetric hydrogenation of 1-alkyl 3,4-dihydroisoquinolines85-99% ee researchgate.net

This compound and its derivatives are valuable precursors for the synthesis of chiral catalysts. The development of new and efficient chiral catalysts is a primary focus in asymmetric catalysis. sioc-journal.cn The spiro skeleton has become a "privileged structure" in this regard, with chiral spiro catalysts being employed in the synthesis of a variety of chiral compounds, including natural products and drugs. sioc-journal.cn

Chiral spiro ruthenium complexes, for example, have been effectively used as catalysts for the asymmetric hydrogenation of racemic α-substituted aldehydes and ketones through a process known as dynamic kinetic resolution (DKR). sigmaaldrich.com These catalysts have shown high efficiency for both conformationally rigid and flexible substrates. sigmaaldrich.com The success of these spiro-based catalysts has spurred further research into developing new chiral spiro ligands and catalysts with even higher activity and enantioselectivity. sioc-journal.cn

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For (R)-Spiro[2.4]heptan-4-ol, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming the connectivity of the atoms and providing insights into the stereochemistry of the molecule.

Detailed analysis of ¹H NMR spectra, including chemical shifts, coupling constants (J-values), and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments, allows for the assignment of protons within the spiro[2.4]heptane framework. The distinct magnetic environments of the protons on the cyclopropane (B1198618) and cyclopentane (B165970) rings, as well as the proton attached to the hydroxyl-bearing carbon, provide a detailed picture of the molecule's conformation. tue.nlbas.bg

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The spiro-carbon, being a quaternary center, exhibits a characteristic chemical shift that is crucial for confirming the spirocyclic nature of the compound. bas.bg The chemical shifts of the carbons in the cyclopropane and cyclopentane rings are also indicative of their unique electronic environments. tue.nl

Advanced NMR techniques, such as the DP4+ probability analysis, which compares experimental NMR data with quantum mechanically calculated shifts for all possible stereoisomers, can provide a high level of confidence in the stereochemical assignment. researchgate.net

Table 1: Representative NMR Data for Spiro[2.4]heptane Derivatives

NucleusChemical Shift (ppm)Multiplicity / Coupling Constants (Hz)
¹H NMR
H on C-OH~4.0-4.5m
Cyclopentyl CH₂~1.5-2.2m
Cyclopropyl CH₂~0.5-1.0m
¹³C NMR
C-OH~70-75
Spiro-C~30-40
Cyclopentyl CH₂~20-35
Cyclopropyl CH₂~5-15
Note: The exact chemical shifts can vary depending on the solvent and specific derivative.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration

While NMR spectroscopy is powerful for determining relative stereochemistry, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are essential for establishing the absolute configuration of a chiral molecule. bruker.comencyclopedia.pubbris.ac.uk

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum of this compound with spectra predicted by quantum chemical calculations for the (R) and (S) enantiomers, the absolute configuration can be unambiguously determined. dtu.dkresearchgate.net This method has become a reliable tool for the assignment of absolute stereochemistry for a wide range of chiral molecules. rsc.org

Electronic Circular Dichroism (ECD) is a similar technique that operates in the ultraviolet-visible region of the electromagnetic spectrum. encyclopedia.pub It measures the differential absorption of left and right circularly polarized light associated with electronic transitions. dtu.dk For molecules containing a chromophore, the ECD spectrum can be a powerful tool for assigning absolute configuration. researchgate.netacgpubs.org In cases where the parent molecule lacks a strong chromophore, derivatization with a chromophoric group can be employed. encyclopedia.pub The experimental ECD spectrum is then compared with theoretical spectra calculated for the possible stereoisomers to determine the absolute configuration. dtu.dk

X-ray Crystallography of this compound Derivatives

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained. While obtaining a crystal of the parent alcohol may be challenging, derivatization of this compound can facilitate crystal growth. mdpi.com

The resulting crystal structure reveals the precise bond lengths, bond angles, and torsional angles within the molecule. This detailed structural information confirms the connectivity and stereochemistry of all chiral centers. rsc.org For instance, the structure of a derivative would unequivocally show the relative orientation of the hydroxyl group and the cyclopropane ring with respect to the cyclopentane ring. nih.govacs.org In some cases, the crystallographic data can be used to confirm the stereochemical assignments made by other techniques like NMR. ethz.ch

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is an indispensable analytical technique for determining the enantiomeric purity of a chiral compound. sigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic or enantioenriched mixture, leading to their separation. acs.org

High-Performance Liquid Chromatography (HPLC) with a chiral column is a common method for the enantiomeric analysis of this compound. ethz.ch By developing a suitable chromatographic method, the two enantiomers, (R)- and (S)-Spiro[2.4]heptan-4-ol, can be resolved into two distinct peaks. The ratio of the areas of these peaks directly corresponds to the enantiomeric ratio (e.r.) or enantiomeric excess (e.e.) of the sample. acs.orgnottingham.ac.uk

The choice of the chiral stationary phase and the mobile phase composition are critical for achieving good separation. sigmaaldrich.com Method development often involves screening different chiral columns and solvent systems to find the optimal conditions for resolution. google.com

Table 2: Typical Parameters for Chiral HPLC Analysis

ParameterDescription
Column Chiral Stationary Phase (e.g., Daicel Chiralpak series) acs.org
Mobile Phase A mixture of a non-polar solvent (e.g., heptane) and a polar solvent (e.g., isopropanol) acs.org
Flow Rate Typically in the range of 0.5-1.5 mL/min acs.org
Detection UV detector at a suitable wavelength
Note: These are general parameters and the specific conditions will need to be optimized for the analysis of this compound.

Computational Chemistry and Theoretical Modeling of R Spiro 2.4 Heptan 4 Ol Systems

Quantum Chemical Calculations for Conformational Analysis and Stability

The first step in the computational analysis of (R)-Spiro[2.4]heptan-4-ol would involve a thorough exploration of its conformational space. The relative orientations of the cyclopropane (B1198618) and cyclopentanol (B49286) rings, as well as the position of the hydroxyl group, can lead to several possible conformers with distinct energy levels.

Quantum chemical methods, particularly Density Functional Theory (DFT), are the tools of choice for such investigations. A typical workflow would involve:

Initial Structure Generation: Creating a series of plausible starting geometries for the this compound molecule.

Geometry Optimization: Using a selected DFT functional (e.g., B3LYP or M06-2X) and a suitable basis set (e.g., 6-31G(d) or larger) to find the minimum energy structure for each starting geometry. This process yields the stable conformers.

Frequency Calculations: Performing frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Relative Energy Determination: Comparing the energies (including ZPVE corrections) of all identified conformers to determine their relative stabilities.

The results of such an analysis would typically be presented in a data table, as hypothetically illustrated below.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Relative Electronic Energy (kcal/mol) Relative Gibbs Free Energy (kcal/mol) Boltzmann Population (%)
A 0.00 0.00 75.3
B 1.25 1.10 18.2

| C | 2.50 | 2.35 | 6.5 |

Note: This table is for illustrative purposes only and is not based on actual published data.

This analysis would reveal the most stable conformation of the molecule, which is crucial for understanding its reactivity and interactions.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools to model the mechanisms of chemical reactions involving this compound. For instance, the oxidation of the alcohol to the corresponding ketone, Spiro[2.4]heptan-4-one, or its participation in nucleophilic substitution reactions could be investigated.

This involves identifying the transition state (TS) for each step of the reaction. The process includes:

Locating Transition States: Employing algorithms to find the saddle point on the potential energy surface that connects the reactants and products.

Frequency Analysis of TS: Performing frequency calculations on the TS structure to verify that it is a first-order saddle point (i.e., has exactly one imaginary frequency). The vibrational mode corresponding to this imaginary frequency represents the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the reaction path from the transition state down to the corresponding reactants and products to ensure the TS connects the desired species.

Activation Energy Calculation: Determining the energy barrier (activation energy) of the reaction by calculating the energy difference between the transition state and the reactants.

These calculations are vital for understanding the kinetics of a reaction and predicting its feasibility under different conditions.

Prediction of Stereoselectivity and Enantiomeric Excess

A key application of computational modeling for a chiral molecule like this compound is the prediction of stereoselectivity in its reactions. For example, if this alcohol were used as a chiral auxiliary or a starting material in a diastereoselective reaction, computational methods could be used to predict the ratio of the resulting diastereomers.

This is achieved by:

Modeling Diastereomeric Transition States: For a reaction that can lead to two or more diastereomeric products, the transition states leading to each product are located and their energies are calculated.

Applying the Curtin-Hammett Principle: The ratio of the products is determined by the difference in the Gibbs free energies of the diastereomeric transition states (ΔΔG‡). A lower energy transition state will lead to the major product.

The predicted enantiomeric excess (ee) or diastereomeric ratio (dr) can then be compared with experimental results to validate the computational model.

Table 2: Hypothetical Prediction of Diastereoselectivity in a Reaction of this compound

Transition State Relative Gibbs Free Energy of Activation (ΔΔG‡, kcal/mol) Predicted Product Ratio
TS-A (leading to Diastereomer A) 0.00 95

| TS-B (leading to Diastereomer B) | 1.80 | 5 |

Note: This table is for illustrative purposes only and is not based on actual published data.

Structure-Reactivity Relationship Studies

Computational methods can also be used to establish quantitative structure-activity relationships (QSAR) or more general structure-reactivity relationships. By calculating various molecular descriptors for this compound and its derivatives, one could correlate these properties with their observed reactivity.

Relevant descriptors that could be calculated include:

Electronic Properties: Atomic charges (e.g., from Natural Bond Orbital analysis), dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO).

Steric Parameters: Molecular volume and surface area.

Topological Indices: Descriptors that quantify the branching and connectivity of the molecule.

These studies can provide deep insights into how modifications to the spiro[2.4]heptane framework would influence its chemical behavior, guiding the design of new molecules with desired properties.

Future Directions and Emerging Research Avenues in Spiro 2.4 Heptan 4 Ol Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of enantiomerically pure (R)-Spiro[2.4]heptan-4-ol and its derivatives remains a key area of research, with efforts directed toward improving efficiency, scalability, and stereocontrol.

A significant strategy involves the synthesis of a spiro[2.4]heptane core for use in creating antiviral nucleoside analogues. One such approach begins with D-ribose to establish the required stereochemistry. The synthesis proceeds through key steps including a radical-mediated 5-exo-dig cyclization to form a cyclopentane (B165970) ring, followed by a Simmons-Smith cyclopropanation to construct the final spirocyclic framework. nih.govresearchgate.net

Beyond this specific pathway, researchers are exploring modern catalytic asymmetric methods to forge the chiral spiro[2.4]heptane skeleton. Asymmetric hydrogenation using ruthenium catalysts, such as those employing the SunPhos ligand, has proven effective for creating related chiral 5-azaspiro[2.4]heptane systems with high enantioselectivity (up to 98.7% ee). acs.org Similarly, chiral phosphoric acids are emerging as powerful organocatalysts for asymmetric intramolecular cyclizations to form spiropiperidines, a strategy that could potentially be adapted for the synthesis of this compound. whiterose.ac.uk Classical methods, including the chemical or enzymatic resolution of a racemic mixture of spiro[2.4]heptan-4-ol or the stereochemical inversion of the opposite (S)-enantiomer, also remain viable synthetic options. google.com

Table 1: Comparison of Synthetic Methodologies for Chiral Spiro[2.4]heptane Systems

Synthetic Approach Key Steps / Reactions Source of Chirality Catalyst / Reagent Typical Application
Chiral Pool Synthesis Radical-mediated cyclization; Simmons-Smith cyclopropanation D-ribose Bu₃SnH, AIBN; Et₂Zn, CH₂I₂ Synthesis of nucleoside analogues nih.govresearchgate.net
Asymmetric Catalysis Enantioselective hydrogenation of a prochiral precursor Chiral catalyst [RuCl(benzene)(S)-SunPhos]Cl Synthesis of chiral amino-spiroheptanes acs.org
Organocatalysis Asymmetric intramolecular aza-Michael cyclization Chiral catalyst Chiral Phosphoric Acid (CPA) Synthesis of enantioenriched spiropiperidines whiterose.ac.uk
Stereochemical Inversion Inversion of a hydroxyl group (e.g., Mitsunobu reaction) Pre-existing stereocenter Diethyl azodicarboxylate (DEAD), PPh₃ Accessing the desired enantiomer from its opposite google.com

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is governed by its hydroxyl group and the strained spirocyclic core. Standard transformations of the alcohol, such as oxidation to the corresponding ketone (Spiro[2.4]heptan-4-one), reduction to the parent hydrocarbon (Spiro[2.4]heptane), or substitution of the hydroxyl group, are known. nist.gov However, future research is aimed at uncovering more nuanced reactivity that takes advantage of the unique structural features.

The inherent ring strain of the cyclopropane (B1198618) moiety can be harnessed to drive novel chemical transformations. The rigid conformation of the spiro[2.4]heptane system allows for unique spatial interactions that can influence the stereochemical outcome of reactions. Researchers are investigating reactions that proceed via the opening of the three-membered ring, potentially initiated by radical or cationic intermediates, to access different molecular scaffolds. For instance, epoxide-initiated cationic cyclization has been used to construct azabicyclic systems from precursors containing a spiro[2.4]heptane core, highlighting a pathway where the spiro-center influences complex bond formations. acs.org Understanding how the strained spiro-junction participates in or directs distal reactions is a key frontier for unlocking the full synthetic potential of this compound.

Expansion of Applications in Asymmetric Synthesis

The primary application of this compound and its derivatives is as a chiral building block for the synthesis of complex molecules, particularly in medicinal chemistry. Its rigid framework is highly desirable for designing ligands that bind to biological targets, as it reduces the entropic penalty upon binding. researchgate.net

A prominent example is its use in the synthesis of carbocyclic nucleoside analogues, such as derivatives of Entecavir, which have shown anti-HBV activity. nih.gov In these syntheses, the spiro[2.4]heptane portion serves as a rigid carbocyclic mimic of the ribose sugar found in natural nucleosides. nih.govresearchgate.net

Future applications are likely to expand into the realm of asymmetric catalysis. The development of chiral ligands is a cornerstone of modern synthesis, and spirocyclic backbones have proven to be exceptionally effective. For example, ligands like SPINOL and SIPHOX, which feature a spirobiindane core, are highly successful in a range of enantioselective reactions. acs.org There is significant potential to develop novel chiral ligands derived from this compound for use in metal-catalyzed processes. Furthermore, it can be employed as a chiral auxiliary, a group temporarily incorporated into a substrate to direct the stereochemistry of a reaction before being cleaved. mdpi-res.comresearchgate.net

Table 2: Current and Emerging Applications in Asymmetric Synthesis

Application Area Role of this compound Target Molecule / System Rationale
Medicinal Chemistry Chiral building block Carbocyclic nucleoside antivirals (e.g., Entecavir analogues) nih.govresearchgate.net Provides a conformationally rigid scaffold mimicking a sugar ring. researchgate.net
Asymmetric Catalysis Precursor for chiral ligands Metal-ligand complexes for enantioselective reactions The rigid spiro-backbone can create a well-defined chiral environment. acs.org
Method Development Chiral auxiliary Stereoselective synthesis of various organic compounds Temporarily imparts chirality to a molecule to control reaction outcomes. mdpi-res.comresearchgate.net
Drug Discovery Scaffold for enzyme inhibitors Novel bioactive small molecules The spiro-center fixes the conformation, potentially improving binding affinity and ligand efficiency. acs.org

Theoretical Advances in Understanding Spiro[2.4]heptane Systems

Computational chemistry provides powerful tools for understanding the unique structural and electronic properties of strained molecules like this compound. Theoretical studies on related spiro-compounds, such as spiropentane (B86408) and spiro[2.4]hepta-4,6-diene, have been conducted using ab initio and Density Functional Theory (DFT) methods. acs.orgacs.org

These computational analyses offer deep insights into:

Ring Strain and Stability: Quantifying the strain energy associated with the spiro-junction helps predict the molecule's thermodynamic properties and reactivity. acs.org

Conformational Analysis: Theoretical models can map the potential energy surface to identify the most stable conformations of the five-membered ring and the orientation of the hydroxyl substituent. This is crucial for predicting the stereochemical course of reactions. researchgate.net

Electronic Properties: Calculations can determine molecular orbital energies, ionization potentials, and charge distributions, which are fundamental to understanding the molecule's behavior in chemical reactions. acs.org

Structure Verification: Computational methods, such as the calculation of NMR chemical shifts using GIAO (Gauge-Independent Atomic Orbital) methods, can be compared with experimental data to confirm the structure and relative stereochemistry of complex spirocyclic products. researchgate.net

Future theoretical work will likely focus on modeling transition states of reactions involving this compound to better predict and explain its reactivity patterns and the enantioselectivity of reactions where it is used as a ligand or auxiliary.

Q & A

Q. What synthetic methodologies are effective for preparing (R)-Spiro[2.4]heptan-4-ol derivatives?

Methodological Answer: Key synthetic routes involve palladium-catalyzed cross-coupling reactions and stereoselective reductions. For example:

  • Suzuki-Miyaura Coupling: Use Pd G3 XPhos (5 mol%) with arylboronic acids (1.2 equiv) in dioxane/H₂O (10:1) at 60°C for 12 hours to introduce aryl groups (e.g., compound 10 in ).
  • Stereoselective Reduction: Employ L-Selectride (1.5 equiv) in THF at -20°C to reduce ketones to alcohols with high diastereomeric excess (e.g., compound 11 in ).

Q. How should researchers characterize this compound derivatives using NMR spectroscopy?

Methodological Answer:

  • ¹H NMR Analysis: Identify spirocyclic protons (δ 1.2–2.8 ppm) and hydroxyl groups (δ 1.5–3.0 ppm, broad). For example, compound 11 exhibits a hydroxyl proton at δ 2.1 ppm ().
  • ¹³C NMR Analysis: Detect quaternary spiro carbons (δ 35–50 ppm) and carbonyl carbons (δ 170–210 ppm). Use iterative calculations to resolve coupling constants (e.g., JHH = 8–12 Hz in spiro[2.4] systems) .
  • Validation: Compare experimental data with computed spectra (e.g., Varian HA-100 spectrometer in ) and cross-reference coupling constants to confirm stereochemistry.

Advanced Questions

Q. How can researchers resolve contradictions in spectral data for spirocyclic systems?

Methodological Answer:

  • Iterative Spectral Analysis: Use software-assisted simulations (e.g., MestReNova) to model coupling constants and compare with experimental data. For instance, discrepancies in "inner" vs. "outer" alkene proton signals (δ 4.5–5.5 ppm) can be resolved via selective decoupling experiments .
  • Stereochemical Validation: Apply NOESY/ROESY to confirm spatial proximity of protons in rigid spiro frameworks. For example, axial vs. equatorial hydroxyl orientations in (R)-configured derivatives may show distinct NOE correlations.

Q. What strategies optimize stereochemical control in spirocyclic alcohol synthesis?

Methodological Answer:

  • Chiral Auxiliaries: Introduce temporary chiral groups (e.g., tert-butyldiphenylsilyl) to direct stereochemistry during nucleophilic additions, followed by deprotection ().
  • Solvent Effects: Use polar aprotic solvents (e.g., THF) at low temperatures (-20°C to -78°C) to favor kinetic control in reductions ().
  • Catalyst Screening: Test chiral catalysts (e.g., BINAP-Pd complexes) for asymmetric cross-couplings to enhance enantiomeric excess .

Q. How should conflicting data on spiroaromaticity be addressed in computational studies?

Methodological Answer:

  • Multidimensional NMR Analysis: Combine ¹H-¹H COSY and ¹H-¹³C HSQC to map spin systems in disputed spiroaromatic frameworks ().
  • Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to evaluate aromatic stabilization energies. Compare with non-aromatic analogs to validate claims .
  • Literature Reconciliation: Critically review historical data (e.g., 1990s debates on spiro[4.4]nonadiene) and re-examine assumptions about conjugation pathways .

Guidelines for Reproducibility

  • Experimental Documentation: Follow Beilstein Journal standards: report catalyst loadings, solvent ratios, and purification methods (e.g., flash chromatography gradients) in the main text, with raw data in supplements .
  • Data Archiving: Deposit NMR spectra (FID files) and HRMS traces in public repositories (e.g., Zenodo) with DOIs for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.